(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 2-position. The stereochemistry of the compound is specified by the (2S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid typically involves the bromination of a suitable pyrrolidine precursor. One common method is the bromination of (2S,4R)-pyrrolidine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives or other oxidized products.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted pyrrolidine derivatives with various functional groups.
Oxidation Reactions: Formation of oxo derivatives or carboxylate salts.
Reduction Reactions: Formation of alcohols or aldehydes.
Scientific Research Applications
(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to the active sites of target proteins, influencing their activity and function. The compound’s stereochemistry also affects its binding affinity and selectivity, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Bromopyrrolidine-2-carboxylic acid: Differing only in the stereochemistry at the 4-position, this compound exhibits different biological activity and binding properties.
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid: The fluorine atom replaces the bromine atom, leading to variations in reactivity and interaction with molecular targets.
(2S,4R)-4-Methylpyrrolidine-2-carboxylic acid: The methyl group at the 4-position alters the compound’s steric and electronic properties, affecting its chemical behavior.
Uniqueness
(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a bromine atom, which imparts distinct reactivity and binding characteristics. Its ability to undergo various chemical transformations and its applications in diverse research fields highlight its versatility and importance in scientific studies.
Properties
IUPAC Name |
(2S,4R)-4-bromopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVLOJVLQGIHDG-DMTCNVIQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617791 |
Source
|
Record name | (4R)-4-Bromo-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16257-71-9 |
Source
|
Record name | (4R)-4-Bromo-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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